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molecular formula C12H11NO3 B1268360 Ethyl 2-phenyl-1,3-oxazole-4-carboxylate CAS No. 39819-39-1

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B1268360
M. Wt: 217.22 g/mol
InChI Key: OMURDPWNJICYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714126B2

Procedure details

A mixture of phenylboronic acid (729 mg, 5.98 mmol), 2-chloro-oxazole-4-carboxylic acid ethyl ester (prepared according to the procedures described in Org. Lett. 2002, 4 (17), 2905 and J. Med. Chem. 1971, 14, 1075) (1.0 g, 5.70 mmol), Pd[PPh3]4 (329 mg, 0.285 mmol), and sodium carbonate (2M, 2 mL) in ethylene glycol dimethyl ether (10 mL) were heated at 90 degrees overnight. After cooling the reaction, solvent was removed to give the crude residue. Flash chromatography (Merck silica gel 60, 230-400 mesh, 5-45% ethyl acetate in hexane for 35 min) gave 2-phenyl-oxazole-4-carboxylic acid ethyl ester (1.03 g, 83%) as colorless oil. LCMS calcd for C12H11NO3 (m/e) 217, obsd 218 (M+H).
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pd[PPh3]4
Quantity
329 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:10]([O:12][C:13]([C:15]1[N:16]=[C:17](Cl)[O:18][CH:19]=1)=[O:14])[CH3:11].C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C>COCCOC.CCCCCC>[CH2:10]([O:12][C:13]([C:15]1[N:16]=[C:17]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[O:18][CH:19]=1)=[O:14])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
729 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1)Cl
Step Two
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Pd[PPh3]4
Quantity
329 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction, solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
to give the crude residue

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(OC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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